molecular formula C9H21N3 B2823989 4-(4-Methylpiperazin-1-yl)butan-2-amine CAS No. 933735-94-5

4-(4-Methylpiperazin-1-yl)butan-2-amine

Cat. No. B2823989
CAS RN: 933735-94-5
M. Wt: 171.288
InChI Key: VOOWJBMUJNNMMV-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperazin-1-yl)butan-2-amine” is a chemical compound with the IUPAC name 1-methyl-3-(4-methyl-1-piperazinyl)propylamine . It has a molecular weight of 171.29 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “4-(4-Methylpiperazin-1-yl)butan-2-amine” is 1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, “4-(4-Methylpiperazin-1-yl)butan-2-amine” is a liquid at room temperature . .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(10)3-4-12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOWJBMUJNNMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)butan-2-amine

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